molecular formula C52H55N3 B15127132 3,6-ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9H-carbazol-3-yl]carbazole

3,6-ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9H-carbazol-3-yl]carbazole

Cat. No.: B15127132
M. Wt: 722.0 g/mol
InChI Key: XFOBSYKINMFANO-UHFFFAOYSA-N
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Description

3,6-ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9H-carbazol-3-yl]carbazole is a complex organic compound belonging to the carbazole family. Carbazoles are known for their unique electronic properties, making them valuable in various scientific and industrial applications. This particular compound is characterized by the presence of multiple tert-butyl groups, which enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9H-carbazol-3-yl]carbazole typically involves Friedel-Crafts alkylation. The process begins with the reaction of carbazole with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl3) . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the carbazole structure.

Scientific Research Applications

3,6-ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9H-carbazol-3-yl]carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9H-carbazol-3-yl]carbazole is primarily related to its electronic properties. The bulky tert-butyl groups disrupt π–π interactions between carbazole rings, leading to loose molecular packing in films . This property is particularly valuable in the development of materials for electronic and optoelectronic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique structure of 3,6-ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9H-carbazol-3-yl]carbazole, with multiple tert-butyl groups and carbazole units, provides enhanced stability, solubility, and electronic properties. These features make it particularly valuable in advanced material applications, distinguishing it from other carbazole derivatives.

Properties

Molecular Formula

C52H55N3

Molecular Weight

722.0 g/mol

IUPAC Name

3,6-ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9H-carbazol-3-yl]carbazole

InChI

InChI=1S/C52H55N3/c1-49(2,3)31-13-21-45-39(25-31)40-26-32(50(4,5)6)14-22-46(40)54(45)35-17-19-43-37(29-35)38-30-36(18-20-44(38)53-43)55-47-23-15-33(51(7,8)9)27-41(47)42-28-34(52(10,11)12)16-24-48(42)55/h13-30,53H,1-12H3

InChI Key

XFOBSYKINMFANO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC5=C(C=C4)NC6=C5C=C(C=C6)N7C8=C(C=C(C=C8)C(C)(C)C)C9=C7C=CC(=C9)C(C)(C)C

Origin of Product

United States

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